Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
Description
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate (CAS: 1290627-68-7) is a bicyclic heterocyclic compound characterized by a fused cyclopenta-oxazine core with two ester functionalities: a tert-butyl group at position 4 and an ethyl group at position 6. The racemic designation indicates a 1:1 mixture of enantiomers, which is critical in stereochemical studies and asymmetric synthesis. This compound is primarily utilized in research and development (R&D) as a synthetic intermediate or precursor for pharmacologically active molecules, as evidenced by its classification under "Intermediates & Fine Chemicals" .
Pricing data from suppliers highlights its specialized use, with costs ranging from $398.82 (100 mg) to $1,159.41 (1 g), reflecting its niche application in high-value chemical synthesis . Structural analogs listed in the evidence, such as SY124239 and SY124240, share core bicyclic frameworks but differ in substituents, stereochemistry, or ring systems, enabling comparative analysis of structure-activity relationships (SAR) .
Properties
IUPAC Name |
4-O-tert-butyl 6-O-ethyl (4aS,6S,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBZVNJGAHTMMY-SRVKXCTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a compound belonging to the oxazine family, which has garnered attention for its potential biological activities. The compound's unique structure suggests various pharmacological applications, particularly in the fields of neuroscience and oncology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
- Molecular Formula : C15H25NO5
- Molar Mass : 299.36 g/mol
- CAS Number : 1290627-68-7
- Storage Conditions : 2-8°C, sealed and dry
Structural Characteristics
The structural configuration of this compound contributes to its biological activity. The presence of the oxazine ring and multiple carboxylate groups enhances its interaction with biological targets.
Research indicates that compounds similar to racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine exhibit significant biological activities through various mechanisms:
- CNS Effects : Studies have shown that related oxazine compounds can exert depressant effects on the central nervous system (CNS), reducing locomotor activity in animal models .
- Anticancer Properties : The oxazine scaffold has been linked to anticancer activity by targeting specific enzymes and pathways involved in cell proliferation. Mechanisms include the inhibition of thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens .
Study 1: CNS Activity Evaluation
A study evaluating the CNS effects of oxazine derivatives found that racemic compounds led to a significant reduction in locomotor activity in mice models. This suggests potential use as anxiolytic agents .
Study 2: Anticancer Activity Assessment
Another research effort focused on the anticancer potential of oxazine derivatives demonstrated that modifications in the molecular structure could enhance cytotoxicity against cancer cell lines. The study highlighted the role of specific functional groups in increasing efficacy against malignancies .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
SY124239 (CAS 1357352-35-2)
- Structure : Features a trifluoromethyl group and ethyl/tert-butyl ester pair on a hexahydropyrrolo[3,4-c]pyrrole core.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s purely alkyl ester substituents .
- Applications : Likely explored for CNS drug candidates due to fluorine’s role in blood-brain barrier penetration.
SY124240 (CAS 1341039-32-4)
- Structure : Contains difluoro substituents on a hexahydropyrrolo[3,4-c]pyrrole scaffold.
rac-tert-butyl (4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate (CAS 2639389-54-9)
- Structure : Lacks the ethyl ester group, retaining only the tert-butyl ester.
- Key Differences : Reduced steric bulk may improve solubility but limit chiral resolution utility compared to the target compound .
Analogues with Alternative Ring Systems
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate (CAS 1422344-50-0)
- Structure: Replaces the oxazine ring with a pyrano-pyridine system.
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one (CAS 1422344-15-7)
- Structure : Incorporates a benzyl group and silyl-protected hydroxyl moiety.
- Key Differences : The bulky silyl group improves stability during solid-phase synthesis but complicates deprotection steps .
Stereochemical Variants
- vs. : The target compound’s (4aS,6S,7aS) configuration contrasts with the (4aR,6S,7aR) stereoisomer listed in , which may exhibit divergent binding modes in chiral environments .
Comparative Data Table
*Calculated based on molecular formula C17H25NO6.
Research Findings and Implications
- Stereochemical Impact : The racemic nature of the target compound limits its direct therapeutic use but provides a benchmark for enantioselective synthesis optimization .
- Fluorine Effects : Fluorinated analogs (e.g., SY124239, SY124240) demonstrate enhanced pharmacokinetic profiles, underscoring the strategic value of halogenation in drug design .
- Ring System Flexibility: Pyrano-pyridine derivatives (CAS 1422344-50-0) exhibit distinct electronic properties compared to oxazine-based compounds, enabling tailored receptor interactions .
Q & A
Q. Q: What are the recommended synthetic strategies for preparing racemic mixtures of hexahydrocyclopenta[b][1,4]oxazine derivatives, and how can stereochemical outcomes be validated?
A: The synthesis of racemic hexahydrocyclopenta[b]oxazine derivatives typically involves cyclization reactions between ethylenediamine analogs and carbonyl-containing precursors under acidic or catalytic conditions. Key steps include:
- Stereoselective Protection : Use tert-butyl esters (e.g., Boc groups) to protect amine functionalities, minimizing side reactions during cyclization .
- Reductive Cyclization : Palladium-catalyzed reductive methods (e.g., using formic acid derivatives as CO surrogates) can promote intramolecular C–N bond formation, critical for constructing the oxazine ring .
- Validation : Confirm stereochemistry via and NMR coupling constants (e.g., axial/equatorial proton splitting) and X-ray crystallography for absolute configuration.
Advanced Chiral Resolution
Q. Q: How can researchers resolve the racemic mixture of this compound to isolate enantiomers for structure-activity relationship (SAR) studies?
A: Advanced resolution methods include:
- Chiral Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Optimize mobile phases (e.g., hexane/isopropanol) to achieve baseline resolution.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer from a prochiral ester precursor.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) and exploit solubility differences.
Stability Under Experimental Conditions
Q. Q: What experimental conditions (e.g., temperature, pH) destabilize the hexahydrocyclopenta[b]oxazine core, and how can degradation pathways be monitored?
A: The compound’s stability depends on:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C is typical for cyclopenta-fused systems). Avoid prolonged heating above 150°C during synthesis .
- pH Sensitivity : The oxazine ring may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor via LC-MS for mass shifts corresponding to ring-opened byproducts.
- Light Exposure : UV-Vis spectroscopy can detect photodegradation products; store samples in amber vials under inert gas.
Handling and Safety Protocols
Q. Q: What safety precautions are critical when handling this compound in laboratory settings?
A: Key protocols include:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks during weighing or reactions.
- Spill Management : Absorb spills with vermiculite or silica gel, then dispose as hazardous waste via licensed contractors .
Pharmacological Profiling
Q. Q: How should researchers design in vitro assays to evaluate this compound’s biological activity?
A: Prioritize assays aligned with oxazines’ known targets:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (detection limit: 1–10 µM).
- Cellular Uptake : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy to track intracellular localization.
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells, with IC calculations via nonlinear regression.
Mechanistic Studies
Q. Q: What computational methods are suitable for predicting the compound’s interaction with biological targets?
A: Combine:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1ACJ for cholinesterases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions).
- QM/MM Hybrid Models : Calculate transition states for covalent inhibition mechanisms (e.g., B3LYP/6-31G* basis sets) .
Data Contradictions in Spectral Analysis
Q. Q: How should researchers address discrepancies between experimental and theoretical NMR spectra?
A: Common pitfalls and solutions:
- Dynamic Effects : Use variable-temperature NMR to identify conformational averaging (e.g., coalescence temperatures).
- Solvent Artifacts : Compare DMSO-d vs. CDCl spectra; polar solvents may shift proton signals by 0.1–0.3 ppm.
- DFT Validation : Optimize geometry with Gaussian 16 (B3LYP/6-311+G**) and simulate spectra using GIAO method.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
